1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
“1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound . It is also known as PP1 Analog, 4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-d]pyrimidine, 1-Na PP1, 1-NA-PP1 . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .
Scientific Research Applications
Anti-Inflammatory Agents
The anti-inflammatory properties of pyrazolopyrimidine derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism involves the modulation of cytokine production and inhibition of inflammatory pathways, which can be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular processes, including cell division, differentiation, and metabolism.
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is highly selective for certain mutant forms of these kinases, showing over 800 times more selectivity for the I338G mutant v-Src compared to the wild-type .
Biochemical Pathways
The compound affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of certain ligand-receptor pairs . This pathway plays a key role in regulating mitotic activity in the root apical meristem . The compound’s action on this pathway leads to decreased expression of PLETHORA 1 (PLT1)/PLT2, which restricts root growth and development by reducing mitosis activity in the root apical meristem .
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The result of the compound’s action is a decrease in the activity of its target kinases, leading to changes in cellular processes such as cell division and differentiation . In particular, it can lead to reduced mitotic activity in the root apical meristem, affecting root growth and development .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other signaling molecules, such as ethylene and jasmonate . These molecules can act synergistically with the compound to induce certain biochemical pathways
properties
IUPAC Name |
1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJFFNHUTCJYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1100365-45-4 |
Source
|
Record name | 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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